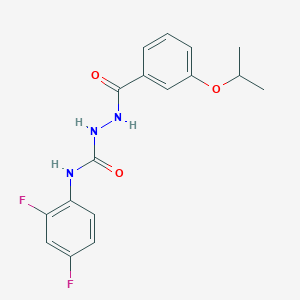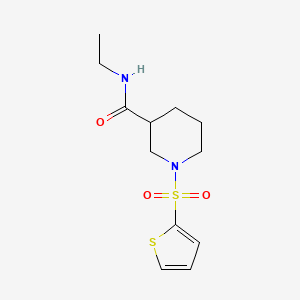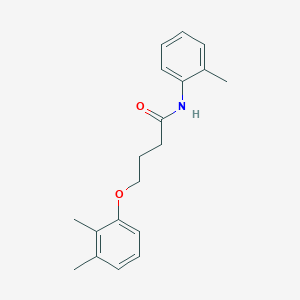
4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide
説明
4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.172878976 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Overview of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs) play a crucial role in enhancing product shelf life across various industrial and commercial products by retarding oxidative reactions. Studies have highlighted the environmental presence, human exposure, and toxicity of SPAs. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in different environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Furthermore, human exposure to SPAs through food intake, dust ingestion, and the use of personal care products has been documented, with certain SPAs causing hepatic toxicity, endocrine disrupting effects, and potential carcinogenicity. There's an emphasized need for future research to explore novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Natural Sources and Bioactivities of Phenolic Compounds
Research has extensively explored the natural sources and bioactivities of phenolic compounds like 2,4-Di-tert-butylphenol, shedding light on their widespread presence across various species. These compounds, often major components of volatile or essential oils, have shown potent toxicity against almost all testing organisms. Their production by organisms still poses questions regarding their autotoxic nature and suggests a potential regulatory function within the producing organisms (Zhao et al., 2020).
Sorption and Environmental Fate
The environmental fate of phenolic herbicides such as 2,4-D has been a subject of significant study, focusing on their sorption to soil, organic matter, and minerals. These studies are crucial in understanding the persistence and mobility of such compounds in the environment, influencing strategies for mitigating their impact on ecosystems (Werner et al., 2012).
Toxicology and Health Impacts
The toxicological profiles of new psychoactive substances (NPS), including phenethylamines and amphetamines, have been explored, highlighting the clinical effects and health risks associated with their use. Such studies contribute to a broader understanding of the potential toxic effects of various chemical compounds, including phenolic antioxidants, on human health and safety (Nugteren-van Lonkhuyzen et al., 2015).
特性
IUPAC Name |
4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-9-6-11-18(16(14)3)22-13-7-12-19(21)20-17-10-5-4-8-15(17)2/h4-6,8-11H,7,12-13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNRUJLBWNOIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)NC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4618761.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide](/img/structure/B4618764.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea](/img/structure/B4618771.png)
![2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4618772.png)
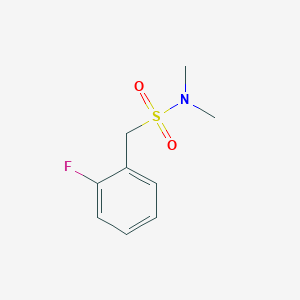
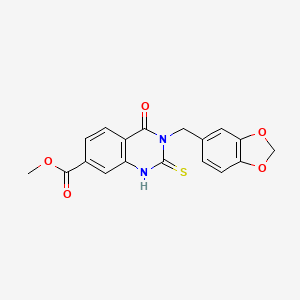
![N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4618784.png)
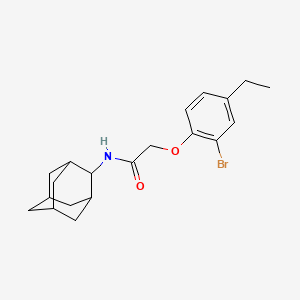
![2-(4,6-dimethyl-2-pyrimidinyl)-5-(2-furylmethyl)-6-hydroxy-4-methyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B4618802.png)
![N-(3,4-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618818.png)


